Product packaging for Merodesmosine(Cat. No.:CAS No. 17096-97-8)

Merodesmosine

Cat. No.: B1485872
CAS No.: 17096-97-8
M. Wt: 402.5 g/mol
InChI Key: ZUXGPPMNMKSOEO-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merodesmosine is a chemically defined crosslinking amino acid that is integral to the structure and function of elastin, an essential extracellular matrix protein . Elastin provides elasticity and resilience to tissues and organs, enabling them to undergo reversible extensibility and endure repetitive mechanical stress . As a key crosslinker, this compound plays a critical role in stabilizing the three-dimensional network of tropoelastin monomers, a process facilitated by lysyl oxidase (LOX) enzymes . The analysis of this compound, often performed alongside other crosslinkers like lysinonorleucine and desmosine using advanced techniques such as tandem mass spectrometry, is vital for elucidating the complex architecture of elastin . Research into this compound is highly valuable for studies focused on connective tissue disorders, wound healing, and the biomaterials field, where the goal is to design dermal substitutes that can successfully trigger elastogenesis—the formation of functional elastic fibers . A detailed understanding of native crosslinkers like this compound provides a foundational benchmark for developing and evaluating novel elastogenic biomaterials aimed at improving tissue regeneration and clinical outcomes . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34N4O6 B1485872 Merodesmosine CAS No. 17096-97-8

Properties

CAS No.

17096-97-8

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

(E)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid

InChI

InChI=1S/C18H34N4O6/c19-13(16(23)24)6-2-1-5-12(8-9-15(21)18(27)28)11-22-10-4-3-7-14(20)17(25)26/h5,13-15,22H,1-4,6-11,19-21H2,(H,23,24)(H,25,26)(H,27,28)/b12-5+

InChI Key

ZUXGPPMNMKSOEO-LFYBBSHMSA-N

SMILES

C(CCNCC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N

Isomeric SMILES

C(CCNC/C(=C/CCCC(C(=O)O)N)/CCC(C(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

Biosynthetic Pathways and Molecular Biogenesis of Merodesmosine

Enzymatic Catalysis in Elastin (B1584352) Cross-Linking: Focus on Lysyl Oxidase Activity

The initiation of elastin cross-linking is an enzyme-mediated process exclusively catalyzed by the lysyl oxidase (LOX) family of enzymes. portlandpress.com LOX is a copper-dependent amine oxidase that functions in the extracellular matrix. nih.govresearchgate.net Its primary role in elastogenesis is to catalyze the oxidative deamination of the ε-amino group on the side chains of specific lysine (B10760008) residues within tropoelastin molecules. nih.govannualreviews.org This reaction converts the lysine residue into a highly reactive aldehyde derivative known as α-aminoadipic acid-δ-semialdehyde, or allysine (B42369). researchgate.netnih.govresearchgate.net

This enzymatic conversion is the foundational and rate-limiting step for all subsequent cross-linking reactions. portlandpress.com The activity of lysyl oxidase is crucial; its deficiency or inhibition leads to impaired cross-linking and disorganized connective tissue. nih.gov The enzyme itself requires a copper cofactor and a lysine tyrosylquinone (LTQ) cofactor for its catalytic function. portlandpress.comresearchgate.net Following the initial enzymatic action of LOX, the subsequent condensation reactions that form the various cross-links, including merodesmosine, proceed spontaneously without further enzymatic involvement. annualreviews.orgresearchgate.net

Precursor Amino Acids and Intermediate Metabolites in this compound Synthesis

This compound is a trifunctional cross-link derived from three separate lysine residues. researchgate.nettaylorfrancis.com Its synthesis involves a cascade of reactions beginning with the modification of its fundamental precursor, the amino acid lysine.

The journey to this compound begins with the soluble elastin precursor, tropoelastin. frontiersin.orgebi.ac.uk Tropoelastin is a protein of approximately 60-70 kDa characterized by alternating hydrophobic domains and hydrophilic, lysine-rich cross-linking domains. frontiersin.orgnih.govgoogle.com These cross-linking domains, often containing Lys-Ala (KA) and Lys-Pro (KP) motifs, provide the lysine residues that will be modified to form the covalent cross-links stabilizing the mature elastin fiber. frontiersin.orguni-luebeck.de It is from these specific lysine residues within the assembled tropoelastin monomers that the pathway to this compound originates. researchgate.netujms.net

Once tropoelastin is secreted into the extracellular space and assembled, lysyl oxidase acts on its lysine residues to form allysine. researchgate.netnih.gov The highly reactive aldehyde group of allysine can then spontaneously react with other residues to form bifunctional cross-links. Two primary condensation reactions occur:

Aldol (B89426) Condensation : Two allysine residues react with each other to form an allysine aldol. researchgate.netuni-luebeck.de

Schiff Base Formation : An allysine residue reacts with the unmodified ε-amino group of a lysine residue to form a Schiff base, creating a cross-link known as dehydrolysinonorleucine. researchgate.netuni-luebeck.de

These initial bifunctional cross-links serve as intermediates that can further condense to form more complex, stable, and mature cross-links. researchgate.netnih.gov

Research has identified dehydrothis compound (B1237357) as a key trifunctional intermediate and the direct precursor to this compound. researchgate.netnih.govmit.edu Dehydrothis compound is found in significant quantities in the elastin of young, developing tissues, and its concentration decreases as the tissue matures. nih.govnih.govportlandpress.com this compound is subsequently formed through the chemical reduction of the dehydrothis compound intermediate. researchgate.netuni-luebeck.de It has been proposed that the biosynthetic pathway leading to the tetrafunctional cross-links, desmosine (B133005) and isodesmosine (B1214917), can proceed through the condensation of dehydrothis compound with another allysine residue. annualreviews.orgresearchgate.net The presence of dehydrothis compound is indicative of active elastin synthesis and maturation. evitachem.com

Allysine Formation and Subsequent Condensation Reactions

Integration of this compound Formation into Elastogenesis and Fiber Assembly

Elastogenesis is the multi-step process that builds functional elastic fibers in connective tissues. researchgate.netresearchgate.net The process begins with the secretion of tropoelastin monomers by elastogenic cells. mdpi.com These monomers then undergo a phase separation process called coacervation, forming aggregates that are deposited onto a pre-existing scaffold of microfibrils, which are primarily composed of fibrillin. mdpi.comnih.govnih.gov

It is at this stage that lysyl oxidase initiates cross-linking. The formation of this compound and other cross-links is integral to this assembly, covalently locking the aligned tropoelastin monomers into a stable, insoluble polymeric network. uni-luebeck.denih.gov This extensive cross-linking is what confers the remarkable properties of elasticity and resilience to the final elastin polymer. uni-luebeck.de this compound, as a trifunctional cross-link, contributes to the establishment of this complex three-dimensional network. researchgate.net The entire process ensures the creation of a durable biopolymer capable of withstanding repeated cycles of stretch and recoil. mdpi.com

Regulatory Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is not directly regulated as an independent pathway but is governed by the broader regulatory mechanisms of elastogenesis. The primary point of control is the expression and activity of the lysyl oxidase (LOX) family of enzymes, which catalyze the essential first step. portlandpress.comresearchgate.net Factors that modulate LOX activity, such as the cellular availability of its copper cofactor, directly impact the rate of allysine formation and, consequently, all subsequent cross-linking. nih.govresearchgate.net

Furthermore, the regulation of the elastin gene (ELN) itself, which controls the production of the tropoelastin precursor, is a critical upstream control point. google.com Global regulatory networks that manage the synthesis of precursor amino acids, including lysine, also play a foundational role, ensuring that the necessary building blocks are available for protein synthesis. nih.govbasicmedicalkey.com However, the most immediate regulation of this compound formation occurs post-translationally in the extracellular matrix, dictated by the enzymatic action of LOX and the spontaneous chemistry of the intermediates it produces. annualreviews.org

Data Tables

Table 1: Key Molecules in the Biosynthetic Pathway of this compound

Compound NameRole in PathwayDescription
Lysine Precursor Amino AcidAn essential amino acid found in cross-linking domains of tropoelastin; the ultimate source of the carbon skeleton and nitrogen for this compound. ujms.netevitachem.com
Tropoelastin Precursor ProteinThe soluble monomer of elastin that contains the lysine residues targeted for cross-linking. frontiersin.orgebi.ac.uk
Lysyl Oxidase (LOX) EnzymeA copper-dependent enzyme that catalyzes the conversion of lysine to allysine, initiating the cross-linking cascade. portlandpress.comnih.gov
Allysine Reactive IntermediateThe aldehyde derivative of lysine formed by LOX; capable of spontaneous condensation reactions. researchgate.netnih.gov
Dehydrolysinonorleucine Bifunctional IntermediateA cross-link formed from the condensation of one allysine and one lysine residue. researchgate.netuni-luebeck.de
Allysine Aldol Bifunctional IntermediateA cross-link formed from the aldol condensation of two allysine residues. researchgate.netuni-luebeck.de
Dehydrothis compound Direct PrecursorA trifunctional cross-link that is the immediate, unsaturated precursor to this compound. researchgate.netnih.gov
This compound Final ProductA stable, trifunctional cross-link in elastin, formed by the reduction of dehydrothis compound. researchgate.netuni-luebeck.de

Structural and Functional Contributions of Merodesmosine to Elastin Integrity

Merodesmosine's Role in the Covalent Cross-Linking Network of Elastin (B1584352)

Elastin's remarkable resilience and elasticity are attributed to an extensive network of covalent cross-links formed between its precursor molecules, tropoelastin. nih.govresearchgate.net this compound is a trifunctional cross-linking amino acid, meaning it connects three separate polypeptide chains, contributing to the formation of a stable and durable elastin polymer. proteopedia.org

The formation of these cross-links is a complex, multi-step process. It begins with the enzymatic modification of lysine (B10760008) residues on tropoelastin molecules by lysyl oxidase, which converts them into reactive aldehydes called allysine (B42369). uni-halle.deresearchgate.net These allysine residues then spontaneously condense with other allysine or lysine residues. This compound is formed as an intermediate product in this cascade, alongside other cross-links like lysinonorleucine (B1675783) and allysine aldol (B89426). uni-halle.deresearchgate.net These initial cross-links can further react to form the even more complex and stable tetrafunctional cross-links, desmosine (B133005) and isodesmosine (B1214917), which are unique to elastin. nih.govuni-halle.deresearchgate.net this compound, therefore, acts as a crucial precursor in the maturation of the elastin fiber, contributing to the intricacy of its cross-linking network. evitachem.com

Cross-Link TypeFunctionalityRole in Elastin
LysinonorleucineBifunctionalAn initial cross-link formed from one lysine and one allysine residue.
Allysine AldolBifunctionalAn intermediate cross-link formed from the condensation of two allysine residues. researchgate.net
This compound Trifunctional An intermediate cross-link that connects three polypeptide chains. proteopedia.org
DesmosineTetrafunctionalA stable, mature cross-link unique to elastin, formed from four lysine residues. nih.govresearchgate.net
IsodesmosineTetrafunctionalAn isomer of desmosine, also a stable and mature cross-link unique to elastin. nih.govresearchgate.net

Influence of this compound on Elastin's Three-Dimensional Structure and Insolubility

The extensive cross-linking, involving this compound, is fundamental to establishing the three-dimensional structure of elastin and its characteristic insolubility. researchgate.netrawdatalibrary.netresearchgate.net This intricate network of covalent bonds effectively transforms soluble tropoelastin monomers into a resilient, insoluble polymer. proteopedia.org The presence of trifunctional cross-links like this compound significantly increases the complexity of this network, contributing to a more robust and stable structure. This three-dimensional arrangement is essential for elastin's ability to stretch and recoil without damage. researchgate.netrawdatalibrary.netresearchgate.net The insolubility of mature elastin, a direct consequence of this cross-linking, makes it exceptionally durable and resistant to degradation, allowing it to function for the entire lifespan of an organism. researchgate.netproteopedia.org

Specificity of this compound in Modulating Elastin's Biomechanical Properties

Research on elastin from copper-deficient pigs, which has a lower degree of cross-linking, has shown that this compound exists predominantly in its dehydro form, indicating its role in the early stages of cross-link formation. nih.gov The controlled formation and maturation of these cross-links, including the conversion of intermediates like dehydrothis compound (B1237357) to this compound, are critical for achieving the optimal mechanical properties of elastin. nih.govresearchgate.net The presence of a variety of cross-links, including bifunctional, trifunctional (this compound), and tetrafunctional types, allows for a complex and adaptable mechanical response to the stresses experienced by different tissues. proteopedia.org

Heterogeneity of Cross-Link Distribution within Elastin and this compound's Position

Recent research has revealed that the distribution of cross-links within the elastin fiber is not uniform but rather heterogeneous. nih.govnih.gov This means that different regions of the tropoelastin molecule are involved in different types of cross-links. Studies using mass spectrometry have shown that lysine residues within the tropoelastin sequence can be unmodified, or involved in various types of cross-links with different domains. researchgate.netnih.gov

Mechanisms of Merodesmosine Containing Elastin Degradation and Turnover

Enzymatic Proteolysis of Elastin (B1584352) and Merodesmosine Release

The breakdown of the highly stable and cross-linked elastin polymer is primarily initiated by a class of proteases known as elastases. This enzymatic action is a key step in the release of elastin-derived peptides, including those containing the this compound cross-link.

Role of Elastases and Matrix Metalloproteinases in Elastinolysis

A variety of proteases with elastolytic activity, collectively termed elastases, are responsible for the cleavage of elastin fibers. Key among these are serine proteases, such as neutrophil elastase, and a family of zinc-dependent endopeptidases called matrix metalloproteinases (MMPs). uni-halle.de Several MMPs, including MMP-2, MMP-7, MMP-9, and MMP-12, have been identified as having significant elastindegrading capabilities. uni-halle.de

The expression and activity of these enzymes are tightly regulated under normal physiological conditions. However, in pathological states such as chronic obstructive pulmonary disease (COPD), atherosclerosis, and certain cancers, the balance shifts towards increased elastase activity, leading to excessive elastin degradation. uni-halle.deresearchgate.net For instance, in severely affected COVID-19 patients, the massive release of elastases from neutrophils contributes to the irreversible degradation of elastic fibers in the lungs. researchgate.net

The process of elastolysis involves the binding of these enzymes to the elastin fiber, followed by the cleavage of peptide bonds within the tropoelastin monomers that make up the polymer. This fragmentation breaks down the insoluble elastin network into smaller, soluble peptides that can be cleared from the tissue.

Identification of Proteolytic Cleavage Sites Adjacent to this compound

The identification of specific cleavage sites within elastin has been a significant area of research. Studies utilizing mass spectrometry have revealed that elastases, such as pancreatic elastase, cleave elastin at multiple sites, often within the oligo-alanine sequences found in the cross-linking domains. nih.gov

Research has shown that desmosine (B133005) and isodesmosine-containing peptides are derived exclusively from lysine-alanine (KA) rich domains. nih.gov While direct studies on cleavage sites immediately adjacent to this compound are less common, it is understood that as a precursor to desmosine and isodesmosine (B1214917), this compound is also located within these cross-linking domains. evitachem.comscholaris.ca Therefore, proteolytic cleavage within these KA domains would lead to the release of this compound-containing peptides. Docking simulations have even suggested the ability of proteases to cleave between residues within the cross-link itself, which could lead to the release of peptides attached to a fragment of the this compound molecule. nih.gov

Non-Enzymatic Degradation Pathways of this compound

While enzymatic degradation is the primary driver of elastin turnover, non-enzymatic processes can also contribute to the breakdown of elastin and the modification of its cross-links. One such pathway involves the interaction with reactive oxygen species (ROS). Oxidative damage can lead to the fragmentation and functional impairment of elastic fibers. researchgate.net

Dynamics of this compound Turnover in Tissue Remodeling Processes

Elastin turnover is generally very slow, with the protein having a longevity comparable to the human lifespan under normal conditions. researchgate.net However, during periods of active tissue remodeling, such as growth, wound healing, and in various disease states, the turnover of elastin is significantly increased. scholaris.ca

The release of this compound, along with desmosine and isodesmosine, into biological fluids like urine and plasma, serves as a biomarker for elastin degradation and turnover. evitachem.comdupuytrens.org For example, increased levels of these cross-links are observed in conditions characterized by significant tissue remodeling, such as Dupuytren's disease, where there is a rapid turnover of collagen and other matrix components. dupuytrens.org Similarly, in diseases like cystic fibrosis and COPD, elevated urinary excretion of desmosines reflects the accelerated degradation of lung elastin. dupuytrens.org

Molecular Characterization of this compound Degradation Products

The degradation of elastin results in a heterogeneous mixture of elastin peptides of varying sizes and compositions. Those containing the cross-linking amino acids are of particular interest for understanding the structure of the original elastin fiber and for their potential as biomarkers.

Upon enzymatic digestion of elastin, peptides containing this compound can be released. Further degradation by peptidases can potentially lead to the release of free this compound or smaller peptides still attached to the cross-link. Mass spectrometry has been a crucial tool in identifying and characterizing these degradation products. nih.gov

It is important to note that this compound is an intermediate in the biosynthesis of desmosine and isodesmosine. evitachem.comscholaris.ca Over time, dehydrothis compound (B1237357), a precursor to this compound, can be reduced to form this compound. nih.gov The degradation products of elastin will therefore contain a mixture of these related cross-links. The molecular characterization of these products provides valuable insights into the pathways of both elastin synthesis and degradation.

Chemical Synthesis and Analog Development of Merodesmosine for Research Applications

Strategies for Total Synthesis of Merodesmosine

The complex, non-planar structure of this compound, featuring a trisubstituted pyridinium (B92312) core derived from three lysine (B10760008) residues, presents a considerable synthetic challenge. The first successful total synthesis of this compound was a significant milestone, providing researchers with access to a pure, well-characterized standard for analytical and functional studies. sophia.ac.jpresearchgate.net

Chichibabin Pyridine (B92270)/Pyridinium Synthesis: This classical method for synthesizing pyridine rings is adapted to construct the central pyridinium core of this compound and related cross-links. researchgate.netacs.org A biomimetic approach using a lanthanide-promoted Chichibabin reaction has been successfully used for synthesizing desmosine (B133005) and isodesmosine (B1214917), a strategy that could be conceptually applied to this compound. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Sonogashira and Negishi reactions, are powerful tools for forming the carbon-carbon bonds necessary to assemble the molecule's skeleton. researchgate.net These methods offer high chemo- and regioselectivity, which is critical when dealing with multiple reactive functional groups present in the amino acid precursors. researchgate.net

The successful total synthesis provides an indispensable tool for confirming the structure of naturally occurring this compound and for producing sufficient quantities for further research into its biochemical and biophysical properties. researchgate.netresearchgate.net

Production of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled molecules are invaluable for tracing the metabolic fate, degradation, and incorporation of compounds in biological systems. For this compound, labeled variants are essential for quantitative analysis in complex biological samples using techniques like isotope-dilution mass spectrometry. researchgate.netresearchgate.net

While detailed protocols specifically for synthesizing labeled this compound are not as widely published as those for desmosine, the strategies employed for related compounds provide a clear blueprint. The synthesis of multi-deuterated desmosine (d3–9) has been reported, designed to serve as a stable and reliable internal standard for LC-MS/MS analysis. sophia.ac.jpresearchgate.net The methods involve utilizing deuterated starting materials within the established synthetic pathways, such as the Chichibabin or cross-coupling reactions. researchgate.net Given that the same research groups have accomplished the total synthesis of both this compound and deuterated desmosine, it is understood that analogous methods are applicable for producing deuterated or other isotopically labeled (e.g., ¹³C, ¹⁵N) this compound. sophia.ac.jpacs.orgatlas.jp

Earlier biochemical studies also utilized isotopic labeling to trace the biosynthesis of this compound. Research involving tissue cultures demonstrated the incorporation of radiolabeled [¹⁴C]lysine into this compound, confirming that it is derived from lysine precursors. researchgate.net Furthermore, reduction of elastin (B1584352) preparations with tritiated sodium borohydride (B1222165) (³H-NaBH₄) was used to analyze the natural occurrence of dehydrothis compound (B1237357) (the Schiff base precursor) and its ratio to the reduced this compound form. researchgate.net These tracer studies, enabled by isotopic labeling, are fundamental to understanding the dynamics of elastin assembly and degradation.

Design and Synthesis of this compound Analogs and Mimetics

The creation of chemical analogs and mimetics—compounds that mimic the structure and function of a target molecule—is a powerful strategy for probing biological interactions and developing new functional molecules. For this compound, analogs could help elucidate the specific structural features required for its role in elastin, its interaction with enzymes, and its contribution to the mechanical properties of biomaterials.

Research in this area has heavily focused on the more abundant desmosine cross-links. researchgate.netacs.org However, the principles for designing these analogs are directly transferable to this compound. Key strategies for designing this compound analogs would likely include:

Modification of the Amino Acid Side Chains: Altering the length or chemical nature of the three amino acid side chains extending from the pyridinium core could reveal how these structures contribute to the spatial organization and elasticity of the elastin network.

Development of Simplified Mimetics: Creating simpler, more synthetically accessible molecules that mimic the key trifunctional cross-linking geometry of this compound could be useful for applications in polymer chemistry and biomaterial science.

While specific, published examples of synthesized this compound analogs are scarce in the current literature, the established synthetic routes for both this compound and a variety of desmosine analogs provide a robust framework for their future development. researchgate.net The availability of such compounds would be highly valuable for structure-activity relationship studies.

Application of Synthetic this compound in In Vitro Elastin Models and Biomaterial Engineering

The development of advanced biomaterials that replicate the unique properties of natural elastin is a major goal in tissue engineering, particularly for applications in cardiovascular, skin, and lung regeneration. mdpi.comopenaccessjournals.comnih.govnih.gov While the direct incorporation of pre-synthesized this compound into polymers is not a common strategy, the focus has been on engineering elastin-like polypeptides (ELPs) that can form this compound in situ, thereby mimicking the natural process of elastogenesis. gatech.eduacs.orgnih.govwikipedia.org

The process involves the design and production of recombinant protein polymers. These ELPs are inspired by the repeating sequence motifs found in tropoelastin, the soluble precursor to elastin. nih.govnih.gov

Key steps in this application include:

Design and Synthesis of Elastin-Like Polypeptides (ELPs): Researchers design gene sequences that encode for polypeptides containing hydrophobic domains (like VPGVG repeats) and cross-linking domains. nih.govresearchgate.net These cross-linking domains are strategically embedded with lysine residues, the precursors for this compound formation. gatech.edu These genes are then expressed in systems like E. coli to produce high quantities of the purified polypeptide.

Induction of Self-Assembly and Cross-Linking: The purified ELPs are induced to self-assemble into organized structures, a process often triggered by temperature changes that mimics the coacervation of tropoelastin. researchgate.net Following assembly, cross-linking is initiated. This can be achieved using chemical cross-linkers or, in more biomimetic systems, by enzymatic action that mimics the function of lysyl oxidase to convert lysine residues to reactive allysine (B42369). gatech.edu

Formation of this compound in Engineered Tissues: During the cross-linking process, the strategically placed lysine and newly formed allysine residues on adjacent polypeptide chains undergo spontaneous condensation reactions. This leads to the formation of a suite of native elastin cross-links, and importantly, studies have confirmed the presence of the trifunctional cross-linking amino acid this compound (MDES) within the matrix of these engineered biomaterials. researchgate.net

The ability to create biomaterials that not only mimic the mechanical properties of elastin but also replicate its specific cross-linking chemistry, including the formation of this compound, represents a significant advance in biomaterial engineering. acs.orgnih.gov These in vitro models are crucial for studying the process of elastic fiber formation and for developing next-generation materials for regenerative medicine. bsz-bw.de

Advanced Analytical Methodologies for Merodesmosine Detection and Quantification

Mass Spectrometry-Based Approaches for Merodesmosine Analysis

Mass spectrometry (MS) has become an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. Its application ranges from the initial identification to the precise quantification of this complex amino acid.

High-Resolution Mass Spectrometry for Peptide Mapping and Cross-Link Elucidation

High-resolution mass spectrometry (HRMS) is crucial for the detailed characterization of proteins and their post-translational modifications, including the cross-links involving this compound. drug-dev.com Peptide mapping, a common technique in protein analysis, involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by MS. hpst.cz This approach allows for the identification of the specific peptides involved in the cross-link.

Recent studies have utilized HRMS to investigate the cross-linking patterns in elastin (B1584352). For instance, analysis of bovine elastin has revealed a high degree of cross-linking, with a significant decrease in lysine (B10760008) residues, indicating their involvement in forming cross-links like this compound. uni-luebeck.de The complex fragmentation patterns of cross-linked peptides in tandem mass spectrometry experiments underscore the need for high-resolution instruments to accurately identify the constituent peptides. core.ac.uk

Tandem Mass Spectrometry for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique used for both the structural confirmation and quantification of this compound. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to this compound is selected and then fragmented to produce a series of product ions. This fragmentation pattern serves as a unique "fingerprint" for the molecule, confirming its identity. nih.govnih.gov

Recent research has successfully utilized tandem mass spectrometry to detect and measure this compound in hydrolyzed samples of bovine ligament and eggshell membranes. nih.govresearchgate.netresearchgate.net This method allows for the direct analysis of this cross-linker in complex biological samples. nih.gov Furthermore, quantitative methods using MS/MS have been developed for related elastin cross-links like desmosine (B133005) and isodesmosine (B1214917), often employing stable isotope-labeled internal standards to ensure accuracy. nih.gov These approaches demonstrate the potential for developing robust quantitative assays for this compound as well.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly effective approach for the analysis of this compound and other amino acids in complex mixtures. researchgate.netmdpi.com This technique offers both the separation power of chromatography and the specificity and sensitivity of tandem mass spectrometry.

Chromatographic Separation Techniques for this compound Isolation

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex biological samples prior to its analysis.

Ion-Exchange Chromatography and Liquid Chromatography in Research Samples

Ion-exchange chromatography (IEC) is a widely used technique for the separation of charged molecules, including amino acids like this compound. fredhutch.orgresearchgate.net This method separates molecules based on their net charge, which is influenced by the pH of the mobile phase. researchgate.net IEC has been instrumental in the purification of biomolecules since the 1960s and continues to be a primary method for separating proteins, peptides, and nucleic acids. fredhutch.orgchromtech.com In the context of this compound, IEC can be used to separate it from other amino acids and peptides in hydrolyzed elastin samples. dupuytrens.org

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone of modern analytical chemistry and is extensively used for the separation and quantification of amino acids. researchgate.netkuleuven.be When coupled with mass spectrometry (LC-MS), it provides a powerful platform for analyzing complex biological samples. frontiersin.org In research settings, reversed-phase HPLC is often employed to separate peptides and amino acids from hydrolyzed elastin, allowing for the isolation of this compound for further characterization. dupuytrens.org The development of advanced LC methods, including two-dimensional LC, further enhances the ability to resolve complex mixtures. frontiersin.org

Amino Acid Analysis for this compound Content Determination in Hydrolyzed Elastin

Amino acid analysis is a classical yet essential technique for determining the amino acid composition of a protein. To analyze the this compound content in elastin, the protein is first hydrolyzed to break it down into its constituent amino acids. The resulting hydrolysate is then subjected to analysis.

Traditional methods of amino acid analysis often involve ion-exchange chromatography followed by post-column derivatization to allow for detection. nih.gov This approach has been successfully used to quantify the elastin-specific cross-links desmosine and isodesmosine in lung tissue hydrolysates. nih.gov While specific protocols for this compound quantification via traditional amino acid analyzers are less commonly detailed, the principle remains the same. The purity of desmosine preparations, for instance, is often determined by amino acid analysis. elastin.com

Modern approaches often utilize LC-MS/MS for the quantitative analysis of amino acids in hydrolyzed elastin, offering higher sensitivity and specificity compared to traditional methods. researchgate.net Isotope dilution LC-MS/MS methods, in particular, provide precise quantification of elastin cross-links. researchgate.net

Spectroscopic Methods for Characterization of this compound in Complex Matrices

Spectroscopic techniques, which measure the interaction of molecules with electromagnetic radiation, provide valuable information about the structure and environment of this compound within complex biological matrices. solubilityofthings.com

While mass spectrometry is a form of spectroscopy, other methods also play a role. Preliminary spectral evidence was used in the initial proposal of the structure for this compound. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy can provide detailed structural information. solubilityofthings.commdpi.com For instance, NMR has been used to help quantify desmosine and isodesmosine. nih.gov

The challenge with applying these techniques to this compound in intact elastin lies in the complexity and insolubility of the matrix. nih.govjeolusa.com However, for isolated and purified this compound or its derivatives, these spectroscopic methods can offer crucial insights into its chemical structure and properties.

Interactive Data Table: Analytical Techniques for this compound

Technique Principle Application for this compound Key Findings/Advantages
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements of molecules.Peptide mapping to identify this compound-containing cross-linked peptides in elastin digests.Elucidates the specific sites of cross-linking within the protein sequence. drug-dev.com
Tandem Mass Spectrometry (MS/MS) Fragments a selected ion to produce a characteristic spectrum for structural identification and quantification.Confirms the structure of this compound and quantifies its abundance in hydrolyzed samples. nih.govEnables detection in complex biological matrices like bovine ligament and eggshell membrane. nih.govresearchgate.net
Ion-Exchange Chromatography (IEC) Separates molecules based on their net electrical charge.Isolation and purification of this compound from other amino acids in elastin hydrolysates.A fundamental technique for initial sample cleanup and fractionation. fredhutch.orgdupuytrens.org
Liquid Chromatography (LC) Separates components of a mixture based on their distribution between a mobile and stationary phase.Separation of this compound from other compounds in research samples prior to detection.High-resolution separation, often coupled with MS for enhanced analysis (LC-MS). researchgate.netfrontiersin.org
Amino Acid Analysis Quantifies the amino acid composition of a protein after hydrolysis.Determines the relative amount of this compound in hydrolyzed elastin.Provides baseline quantitative data on elastin cross-link content. nih.gov
Spectroscopic Methods (e.g., NMR, Raman) Measures the interaction of molecules with electromagnetic radiation to determine structural properties.Characterization of the chemical structure of isolated this compound.Provides detailed molecular structure information. nih.govsolubilityofthings.com

Biological Relevance and Pathophysiological Implications of Merodesmosine at the Molecular and Tissue Level

Merodesmosine's Role in Connective Tissue Development and Maturation

This compound is a trifunctional cross-link, meaning it connects three polypeptide chains of tropoelastin, the soluble precursor to elastin (B1584352). muni.cz This cross-linking process, known as elastogenesis, is essential for the formation of mature, insoluble elastin fibers that provide elasticity and resilience to tissues like arteries, lungs, skin, and ligaments. muni.czresearchgate.netresearchgate.net The formation of this compound, along with other cross-links like desmosine (B133005) and isodesmosine (B1214917), is catalyzed by the enzyme lysyl oxidase. researchgate.netaging-us.com This enzymatic process is critical during late fetal development and early neonatal periods, after which the synthesis of significant amounts of new elastin is limited. muni.cz The proper formation of these cross-links, including this compound, ensures the structural integrity and proper function of elastic fibers. aging-us.com

The process begins with the oxidative deamination of lysine (B10760008) residues on tropoelastin molecules by lysyl oxidase, forming allysine (B42369). muni.czresearchgate.net Subsequent non-enzymatic condensation reactions involving allysine and lysine residues lead to the formation of various cross-links. researchgate.net Dehydrothis compound (B1237357), the precursor to this compound, is formed from the condensation of other intermediates. researchgate.net The presence of this compound is therefore an indicator of the maturation of elastic fibers. aging-us.com

Changes in this compound Content and Cross-Linking during Physiological Aging Processes

The aging process brings about significant changes in the composition and structure of connective tissues. nih.gov While the general consensus has been that cross-linking of structural proteins like collagen increases with age, leading to tissue stiffening, recent research suggests a more complex picture for elastin and its cross-links. babraham.ac.ukheartoftexaseye.com

Studies in mice have indicated that while collagen cross-links may increase with age, the cross-links in elastic fibers, including presumably this compound, may decrease. aging-us.com This reduction in elastin cross-linking could lead to a loss of structural integrity in elastic fibers, contributing to the age-related stiffening of tissues like blood vessels. aging-us.com It is important to note that other age-related modifications, such as glycation, where sugar molecules attach to proteins, also contribute significantly to tissue stiffening. babraham.ac.uk The accumulation of cross-linked proteins due to processes like glycation can damage cells and tissues over time. heartoftexaseye.com

The outward signs of aging in tissues are largely due to changes in collagen and elastin, involving both enzymatic cross-linking during development and later non-enzymatic reactions. nih.gov These age-related physiological changes occur across all organ systems, affecting their function. researchgate.netphysio-pedia.com For instance, in the skin, changes in collagen and elastin lead to a loss of tone and elasticity. physio-pedia.com

Alterations in this compound Cross-Linking in Experimental Models of Connective Tissue Disorders

Experimental models of connective tissue disorders have provided valuable insights into the role of elastin cross-linking in disease. For example, in animal models of copper deficiency, the activity of lysyl oxidase, a copper-dependent enzyme, is inhibited. nih.gov This leads to deficient cross-linking of both collagen and elastin, resulting in cardiovascular abnormalities like myocardial hypertrophy and aneurysms. nih.gov These findings underscore the importance of proper cross-linking for maintaining the mechanical integrity of connective tissues.

Molecular Manifestations in Elastinopathies

Elastinopathies are a group of genetic disorders caused by mutations in the elastin gene or genes involved in the formation of elastic fibers. researchgate.net These conditions, which include cutis laxa and pseudoxanthoma elasticum, are characterized by defects in the structure and function of elastic tissues. researchgate.net While specific data on this compound alterations in all elastinopathies is limited, it is understood that any disruption to the process of elastogenesis, including the formation of cross-links, can lead to the pathological manifestations seen in these diseases. researchgate.net Deficiencies in the cross-linking process result in weaker, less resilient elastic fibers. researchgate.net

This compound in the Context of Extracellular Matrix Remodeling during Disease Progression

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process involving the synthesis and degradation of its components. frontiersin.orgnih.gov In various diseases, including cancer and fibrotic conditions, this remodeling process becomes dysregulated. frontiersin.orgnih.gov

During disease progression, there can be an over-degradation of ECM components, including elastin, by enzymes such as matrix metalloproteinases (MMPs). nih.gov This breakdown of mature elastin would lead to the release of its constituent cross-links, including this compound. The remodeling of the ECM is a critical factor in the progression of many diseases, influencing cell behavior and tissue mechanics. frontiersin.orgfrontiersin.org For example, in the context of cancer, ECM remodeling can create a microenvironment that supports tumor growth and invasion. frontiersin.orgfrontiersin.orgescholarship.org

This compound as a Biochemical Marker of Elastin Metabolism in Scientific Research

The unique presence of this compound, along with desmosine and isodesmosine, in mature elastin makes them valuable biomarkers for monitoring elastin degradation. researchgate.netnih.gov Since elastin has a very low turnover rate in healthy individuals, elevated levels of these cross-links in bodily fluids such as plasma, urine, and sputum can indicate increased elastin breakdown associated with various pathological conditions. nih.govmdpi.com

Research has focused heavily on desmosine and isodesmosine as biomarkers for diseases like chronic obstructive pulmonary disease (COPD), where there is significant destruction of lung elastin. nih.govmdpi.comfrontiersin.org Elevated levels of these cross-links have been correlated with disease severity and progression. nih.govmdpi.com While less frequently measured than desmosine and isodesmosine, this compound also serves as a specific indicator of elastin degradation. researchgate.net The development of sensitive analytical techniques, such as mass spectrometry, has enabled the precise quantification of these cross-links in biological samples, aiding in research to understand the pathogenesis of diseases involving elastin degradation and to evaluate the efficacy of potential therapies. researchgate.netdupuytrens.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Merodesmosine’s molecular structure, and how should experimental data be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for elucidating proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystallographic validation, single-crystal X-ray diffraction (XRD) is essential. Experimental protocols must include purity assessments (e.g., HPLC ≥95%) and cross-referencing with established spectral databases. For novel compounds, provide full synthetic pathways and characterization details in the main manuscript or supplementary materials .

Q. How should researchers design a reproducible synthesis protocol for this compound derivatives?

  • Methodological Answer : Follow standardized reaction conditions (e.g., solvent, temperature, catalyst) and document deviations rigorously. Use control experiments to isolate intermediates and validate reaction mechanisms. Include detailed chromatographic separation methods (e.g., column parameters, mobile phase ratios) and characterization data for all intermediates. For reproducibility, adhere to the Beilstein Journal’s guidelines: limit main-text data to five compounds, with extended datasets in supplementary files .

Q. What statistical methods are appropriate for analyzing this compound’s physicochemical properties?

  • Methodological Answer : Employ multivariate analysis (e.g., principal component analysis) to correlate structural features with properties like solubility or stability. Report absolute numerical values (e.g., mean ± SD) alongside derived metrics (e.g., percentages). Avoid overreliance on p-values; instead, emphasize effect sizes and confidence intervals. Predefine statistical models in the study protocol to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., assay type, cell lines, dosage ranges). Perform meta-analyses to quantify heterogeneity using tools like I² statistics. If conflicting results arise from methodological differences (e.g., in vitro vs. in vivo models), use subgroup analyses to isolate variables. Transparently report limitations, such as publication bias, in the discussion section .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards to account for matrix effects. Validate the method using FDA guidelines for sensitivity (LOQ), precision (CV ≤15%), and recovery rates (80–120%). Include sample preparation details (e.g., protein precipitation, solid-phase extraction) to ensure reproducibility .

Q. How should researchers address ethical and data-quality challenges in this compound-related clinical studies?

  • Methodological Answer : Obtain informed consent explicitly stating the compound’s experimental status. Use double-blinded randomized controlled trials (RCTs) with placebo arms to minimize bias. For data quality, pre-register the study protocol (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for reporting. Include a data audit trail to ensure traceability .

Methodological Considerations

Q. What frameworks are recommended for integrating this compound research into broader chemical databases?

  • Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition. Submit spectral data to PubChem or ChemSpider and crystallographic data to the Cambridge Structural Database (CSD). Cross-reference entries with persistent identifiers (DOIs) to enhance discoverability .

Q. How can computational modeling enhance the study of this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, validated by experimental IC₅₀ values. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over time. Calibrate force fields against experimental data (e.g., XRD bond lengths) to improve accuracy .

Data Presentation and Publication Guidelines

  • For All Studies : Avoid duplicating figures/tables in text; emphasize key findings in results sections. Use supplementary materials for raw datasets or extended methodologies. Cite primary literature for known compounds; novel compounds require full synthetic and analytical documentation .
  • Ethical Reporting : Disclose funding sources and conflicts of interest. Acknowledge contributions from non-authors (e.g., technical staff) in a dedicated section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.